
MLS001232907
Vue d'ensemble
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiazole, dioxin, and furan
Applications De Recherche Scientifique
Structural Characteristics
Component | Description |
---|---|
Benzothiazole moiety | Contributes to the compound's pharmacological properties. |
Dioxin structure | Enhances biological activity through specific reactivity. |
Piperidine ring | Affects the compound's overall pharmacological profile. |
Therapeutic Applications
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways positions it as a potential anti-inflammatory agent.
- Anticancer Treatments : Its antiproliferative properties make it a candidate for further research in cancer therapies.
- Neuroprotective Effects : Given its structural characteristics, there is potential for applications in neurodegenerative diseases.
Study 1: Anticancer Activity
A recent study evaluated the antiproliferative effects of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and lung cancer models.
Study 2: Inflammatory Response Modulation
Another study focused on the compound's role in modulating inflammatory responses in vitro. It was found to significantly reduce IL-1β levels in macrophages exposed to lipopolysaccharide (LPS), highlighting its potential as an anti-inflammatory drug.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the dioxin and furan moieties. Common reagents used in these reactions include thionyl chloride, furan-2-carboxylic acid, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Mécanisme D'action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.
Dioxin derivatives: Compounds with dioxin moieties and varying functional groups.
Furan derivatives: Compounds containing furan rings with different substituents.
Uniqueness
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide is unique due to its combination of benzothiazole, dioxin, and furan structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Activité Biologique
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, anti-cancer properties, and antimicrobial effects.
Chemical Structure and Properties
The compound features a unique structure characterized by a furan moiety linked to a benzothiazole system through a dioxin bridge. The molecular formula is .
Property | Value |
---|---|
Molecular Formula | C16H19N3O5S |
IUPAC Name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide |
CAS Number | 44086933 |
The primary mechanism of action for this compound involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic signaling is impaired .
Anti-Cancer Activity
Recent studies have evaluated the anti-cancer potential of derivatives related to this compound. For instance:
- Cell Lines Tested : HepG2 (liver cancer), Huh-7 (liver cancer), MCF-7 (breast cancer).
- Results : Certain derivatives exhibited significant cytotoxic effects with cell viability reductions ranging from 33% to 45% compared to control treatments like doxorubicin .
Table 1: Anti-Cancer Activity of Derivatives
Compound | HepG2 Viability (%) | Huh-7 Viability (%) | MCF-7 Viability (%) |
---|---|---|---|
4a | 35.01 | 37.31 | 39.22 |
4b | 33.29 | 45.09 | 41.81 |
Doxorubicin | 0.62 | - | - |
The structure-activity relationship (SAR) indicates that electron-donating substituents on the phenyl ring enhance anti-cancer activity .
Antimicrobial Activity
In addition to its anti-cancer properties, the compound has shown promising antimicrobial activity against various pathogens:
- Tested Strains : E. coli, S. aureus, B. cereus.
- Results : Some derivatives demonstrated significant inhibition zones and minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Table 2: Antimicrobial Activity
Compound | Inhibition Zone (mm) | MIC (μg/mL) |
---|---|---|
4a | 10.5 | 280 |
4b | 13 | 265 |
Standard | - | - |
Case Studies
Several case studies have highlighted the relevance of this compound in drug discovery:
- Calcium Antagonist Properties : Some derivatives were found to exhibit calcium antagonist properties comparable to flunarizine, indicating potential cardiovascular benefits .
- Hypolipidemic Effects : Specific compounds demonstrated significant reductions in lipid levels in animal models at doses of 100 and 300 mg/kg .
Propriétés
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4S/c17-13(9-2-1-3-18-9)16-14-15-8-6-10-11(7-12(8)21-14)20-5-4-19-10/h1-3,6-7H,4-5H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URIKFYVIDICCEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201330315 | |
Record name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51086087 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
892856-76-7 | |
Record name | N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)furan-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201330315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.